Product packaging for 3-Methyl-4-(3-nitrophenyl)but-3-en-2-one(Cat. No.:CAS No. 102880-61-5)

3-Methyl-4-(3-nitrophenyl)but-3-en-2-one

Cat. No.: B14345365
CAS No.: 102880-61-5
M. Wt: 205.21 g/mol
InChI Key: PJTGUYNMBGLCOD-UHFFFAOYSA-N
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Description

3-Methyl-4-(3-nitrophenyl)but-3-en-2-one is a synthetic chalcone derivative, a class of compounds characterized by an α,β-unsaturated ketone system. This specific structure, featuring a 3-nitrophenyl moiety, is of significant interest in medicinal chemistry and materials science research. Chalcones are readily synthesized via the Claisen-Schmidt condensation reaction, a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone . In pharmaceutical research, chalcones are recognized as privileged structures due to their wide range of reported biological activities. Structurally similar nitro-substituted chalcones have been investigated for various pharmacological properties, including potential anxiolytic effects, as studies on analogous compounds suggest activity mediated through the serotonergic system (5-HT) . Furthermore, chalcone derivatives are frequently explored for their anti-inflammatory, antimicrobial, antifungal, antioxidant, and cytotoxic properties, making them valuable scaffolds in drug discovery . Beyond biomedical applications, chalcone derivatives are also important intermediates in organic synthesis. Their molecular structure, which often includes two planar rings connected through a conjugated double bond, provides the necessary configuration for studies in non-linear optics (NLO) due to good crystallization ability and blue light transmittance . The reactivity of the α,β-unsaturated system also makes this compound a candidate for studying conjugate addition reactions, such as the Michael reaction, which is a fundamental transformation in synthetic organic chemistry . Researchers can utilize this compound as a building block for the synthesis of more complex heterocyclic systems or for investigating structure-activity relationships. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO3 B14345365 3-Methyl-4-(3-nitrophenyl)but-3-en-2-one CAS No. 102880-61-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102880-61-5

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

3-methyl-4-(3-nitrophenyl)but-3-en-2-one

InChI

InChI=1S/C11H11NO3/c1-8(9(2)13)6-10-4-3-5-11(7-10)12(14)15/h3-7H,1-2H3

InChI Key

PJTGUYNMBGLCOD-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 4 3 Nitrophenyl but 3 En 2 One and Analogous Structures

Conventional and Established Synthetic Routes

Claisen-Schmidt Condensation and Base-Catalyzed Approaches Utilizing Benzaldehyde (B42025) Precursors

The Claisen-Schmidt condensation is a reliable and widely employed method for the synthesis of chalcones and related α,β-unsaturated ketones. wikipedia.orgnih.gov This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. wikipedia.org In the context of synthesizing 3-Methyl-4-(3-nitrophenyl)but-3-en-2-one, this would involve the reaction of 3-nitrobenzaldehyde (B41214) with 2-butanone (B6335102) (methyl ethyl ketone).

The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a protic solvent like ethanol (B145695). gordon.eduscribd.com The base deprotonates the α-carbon of the ketone, forming an enolate ion, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The subsequent aldol (B89426) addition product readily undergoes dehydration to yield the more stable, conjugated enone. gordon.edu

A critical aspect of the Claisen-Schmidt condensation with an unsymmetrical ketone like 2-butanone is the regioselectivity of the initial deprotonation. Deprotonation can occur at either the methyl (C1) or the methylene (B1212753) (C3) carbon of 2-butanone, leading to two possible isomeric products. The reaction conditions, particularly the choice of catalyst and temperature, can influence the product distribution. For instance, in the base-catalyzed condensation of p-nitrobenzaldehyde with butanone, the reaction can be controlled to favor the formation of the β-hydroxy ketone intermediate. acs.org Lowered reaction temperatures (3–5°C) in the condensation of benzaldehyde with methyl ethyl ketone using aqueous sodium hydroxide have been shown to favor aldol condensation at the α-methylene group of the ketone. quora.com

An analogous procedure for a similar compound, 4-(4-nitrophenyl)but-3-en-2-one (B1336856), involves heating p-nitrobenzaldehyde and acetone (B3395972) with a 10% sodium hydroxide solution. prepchem.com A similar approach could be adapted for 3-nitrobenzaldehyde and 2-butanone to yield the target compound.

Interactive Data Table: Claisen-Schmidt Condensation Parameters for Analogous Compounds
Aromatic AldehydeKetoneCatalystSolventTemperature (°C)Yield (%)Reference
3-NitrobenzaldehydeAcetophenoneSodium Hydroxide95% EthanolRoom Temp -> HeatHigh scribd.com
p-NitrobenzaldehydeAcetone10% Sodium HydroxideWater/AlcoholHeating- prepchem.com
Benzaldehyde2-ButanoneSodium HydroxideAqueous3-5- quora.com
3-Nitrobenzaldehyde1-[4-(prop-2-ynyloxy)phenyl]ethanonePotassium HydroxideEthanolRoom Temp86 nih.gov

Knoevenagel Condensation and Related Carbonyl-Olefin Coupling Strategies

The Knoevenagel condensation is another powerful tool for the formation of carbon-carbon double bonds, typically involving the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base such as an amine. wikipedia.orgbhu.ac.in The active methylene compound is characterized by having two electron-withdrawing groups attached to a CH2 group, which increases the acidity of the methylene protons. wikipedia.org

While the classic Knoevenagel condensation often employs dicarbonyl compounds like malonic esters, modifications of this reaction can be used to synthesize α,β-unsaturated ketones. wikipedia.orgtandfonline.com For the synthesis of this compound, a Knoevenagel-type approach would involve the reaction of 3-nitrobenzaldehyde with a β-keto acid or a related active methylene compound derived from 2-butanone, followed by decarboxylation.

The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a catalyst and solvent, and often involves a carboxylic acid as one of the activating groups, leading to condensation with concomitant decarboxylation. organic-chemistry.org Research has shown that aromatic aldehydes bearing electron-withdrawing substituents, such as a nitro group, are generally more reactive under these conditions and can yield β-ketols. For example, the reaction of 3-nitrobenzaldehyde with 3-oxobutanoic acid has been reported to yield the corresponding β-ketol.

Multicomponent Reaction Protocols for Butenone Scaffold Formation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials. epfl.chorganic-chemistry.org MCRs are characterized by their high atom economy, step economy, and the ability to generate molecular complexity in a single operation. researchgate.net

Several named MCRs can lead to the formation of highly substituted carbonyl compounds. While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to construct the butenone scaffold. For instance, a three-component reaction involving an aldehyde, a ketone, and another reactive species could potentially be designed to yield the desired product or a close precursor. The development of novel MCRs often relies on the rational design of substrates with multiple reactive functionalities that can participate in a cascade of reactions in a controlled manner. epfl.ch

Advanced and Environmentally Conscious Synthetic Approaches

Principles of Green Chemistry Applied to this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of chalcones and related compounds. Key aspects include the use of safer solvents, energy efficiency, and waste prevention.

Microwave-assisted synthesis has emerged as a green alternative to conventional heating for chalcone (B49325) synthesis. mdpi.com Microwave irradiation can significantly reduce reaction times and improve yields. For example, a microwave-assisted green process has been developed for the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones, demonstrating the utility of this technology in heterocyclic synthesis. mdpi.com This approach could be adapted for the Claisen-Schmidt condensation of 3-nitrobenzaldehyde and 2-butanone.

The use of alternative and safer solvents is another tenet of green chemistry. While traditional syntheses often employ volatile organic solvents, research is ongoing into the use of more environmentally benign solvent systems.

Catalyst-Free and Solvent-Free Reaction Methodologies

Solvent-free reactions represent a significant advancement in green chemistry, minimizing waste and simplifying purification processes. nih.govcmu.edu The Claisen-Schmidt condensation for the synthesis of chalcones has been successfully carried out under solvent-free conditions, often with high yields. nih.gov

One common solvent-free technique involves grinding the reactants together, sometimes with a solid catalyst. For instance, the solvent-free Claisen-Schmidt reaction of cycloalkanones with various substituted benzaldehydes using solid sodium hydroxide as a catalyst and a grinding technique has been shown to produce quantitative yields of the corresponding α,α'-bis-(substituted-benzylidene)cycloalkanones. nih.gov This methodology could be directly applied to the synthesis of this compound by reacting 3-nitrobenzaldehyde with 2-butanone in the presence of a solid base catalyst.

Interactive Data Table: Comparison of Conventional vs. Green Synthetic Approaches for Chalcone Synthesis
MethodCatalystSolventEnergy SourceReaction TimeYieldKey Advantages
Conventional Claisen-SchmidtNaOH, KOHEthanol, WaterConventional HeatingHoursGood to ExcellentWell-established, reliable
Microwave-AssistedBase or AcidMinimal or no solventMicrowave IrradiationMinutesOften ImprovedReduced reaction time, energy efficient
Solvent-Free GrindingSolid NaOH, KOHNoneMechanical GrindingMinutesExcellentEnvironmentally friendly, simple work-up

Enzymatic and Biocatalytic Transformations for Butenone Derivatives

The quest for greener and more selective synthetic methods has led to the exploration of enzymatic and biocatalytic transformations for the production of butenone derivatives. These methods offer significant advantages over traditional chemical syntheses, including high stereoselectivity, mild reaction conditions, and reduced environmental impact.

Biocatalytic cascades combining ene-reductases (EReds) and imine reductases (IReds) have been effectively utilized for the conversion of α,β-unsaturated ketones into chiral amines with multiple stereocenters. researchgate.net Engineered enzymes have demonstrated the capability to produce various chiral amine products with exceptional enantiomeric excess (>99.9% ee), diastereomeric ratio (>99:1 dr), and conversion rates (>99%). researchgate.net For instance, a key intermediate for the pharmaceutical agent tofacitinib (B832) was synthesized with a 74% yield, >99.9% ee, and a 98:2 dr at a high substrate loading, showcasing the practical applicability of this biocatalytic approach. researchgate.net

Furthermore, the enzymatic reduction of α,β-unsaturated ketones can yield chiral allylic alcohols with high enantio- and diastereoselectivities. researchgate.net This contrasts with some transition metal-based transfer hydrogenation methods, which may provide high enantiomeric purity but lower diastereomeric excess. researchgate.net The use of enzymes like Yamadazyma farinosa IFO 10896 has shown high enantioselectivity in the reduction of the carbon-carbon double bond of α,β-unsaturated cyclic compounds. researchgate.net

The synthesis of acetoin (B143602) (3-hydroxy-2-butanone), a related α-hydroxy ketone, highlights the potential of enzymatic routes for producing enantiomerically pure compounds. researchgate.net A (S)-selective alcohol dehydrogenase has been employed for the production of (R)-acetoin from meso-2,3-butanediol, with an electrochemical system for cofactor regeneration. researchgate.net This integrated electroenzymatic process has achieved productivities of up to 2 mM h⁻¹. researchgate.net

Indirect Electrosynthesis for Nitrophenyl-Containing Intermediates

Electrochemical methods present a powerful and sustainable alternative for the synthesis of nitrophenyl-containing intermediates, offering advantages such as high selectivity, reduced use of hazardous reagents, and mild reaction conditions. electrosynthesis.combaranlab.org The electrochemical reduction of nitroaromatic compounds is a well-established process that can be precisely controlled to yield desired products. electrosynthesis.com

For instance, the scalable electrochemical reduction of nitrobenzotrifluorides to 3-trifluoromethylanilines, important intermediates in the agrochemical and pharmaceutical industries, has been successfully demonstrated. acs.org This agent-free conversion was readily scaled to produce decagram quantities of the desired product. acs.org The process typically involves a divided electrolysis cell to prevent the oxidation of the aniline (B41778) products. acs.org

The choice of electrode material and electrolyte is crucial for optimizing the efficiency and selectivity of the electrosynthesis. In the synthesis of 3-trifluoromethylanilines, various cathode materials were evaluated, and the experiments were conducted in a divided-beaker-type cell with a Nafion membrane. acs.org The use of indirect electrosynthesis, where a mediator facilitates the electron transfer, can further enhance the reaction's scope and efficiency.

Optimization of Synthetic Reaction Conditions

The successful synthesis of this compound and its analogs hinges on the careful optimization of various reaction parameters. sigmaaldrich.com These include the choice of solvent, the catalytic system, and the control of temperature, pressure, and reaction time.

Influence of Solvent Systems on Reaction Efficiency and Selectivity

The solvent plays a critical role in the outcome of chemical reactions, influencing reaction rates, equilibrium positions, and product selectivity. researchgate.netacs.org In the context of aldol-type condensations, which are commonly used to synthesize butenone structures, the choice of solvent can be particularly impactful.

Different solvents can lead to distinct differences in conversion and product distribution. nih.gov For example, in the aldol condensation of benzaldehyde and heptanal, alcoholic solvents like methanol (B129727) and ethanol have been shown to favor the formation of α,β-unsaturated carbonyl compounds, while tetrahydrofuran (B95107) may favor the β-hydroxyl carbonyl product. researchgate.netnih.gov The use of polar aprotic solvents such as DMF and DMSO can enhance reaction rates through effective solvation of intermediates. fiveable.me

Solvent-free conditions, often employing grinding techniques, have emerged as an environmentally friendly and efficient alternative. nih.gov These methods can lead to high yields in short reaction times and simplify product purification. For instance, quantitative yields (96–98%) of α,α'-bis-(substituted-benzylidene)cycloalkanones have been achieved through solvent-free Claisen-Schmidt reactions using solid sodium hydroxide. nih.govresearchgate.net

SolventEffect on Aldol CondensationReference
EthanolFavors formation of α,β-unsaturated carbonyl compounds. researchgate.netnih.gov
Tetrahydrofuran (THF)May favor the β-hydroxyl carbonyl product. researchgate.net
Dimethylformamide (DMF)Can enhance reaction rates. fiveable.me
Dimethyl sulfoxide (B87167) (DMSO)Can enhance reaction rates. fiveable.me
Solvent-FreeCan lead to high yields and simplified work-up. nih.gov

Evaluation and Selection of Catalytic Systems

The choice of catalyst is paramount in directing the course of the synthesis of butenone derivatives. A wide array of catalysts, ranging from simple acids and bases to complex organometallic compounds and enzymes, have been employed. bohrium.comingentaconnect.com

The Claisen-Schmidt condensation, a key reaction for forming the butenone backbone, is typically catalyzed by bases or acids. fiveable.mewikipedia.org Alkali hydroxides like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used. bohrium.comwikipedia.org Solid-base catalysts, such as activated hydrotalcites and natural phosphate (B84403) modified with sodium nitrate, offer advantages in terms of reusability and ease of separation. bohrium.com Acid catalysts like hydrogen chloride (HCl), boron trifluoride (BF₃), and p-toluenesulfonic acid are also effective. ingentaconnect.comrsc.org

Recent advancements have focused on developing more sophisticated and efficient catalytic systems. For example, a SOCl₂/EtOH system generates HCl in situ, providing a convenient acid catalyst. ingentaconnect.comresearchgate.net Magnetic zeolite-like metal-organic framework composite materials have been developed as catalysts for chalcone synthesis, offering high yields and easy recovery. google.com Nickel-catalyzed hydroacylation of alkynes provides an atom-economical route to α,β-unsaturated ketones. researchgate.net

Catalyst TypeExamplesApplicationReference
Base CatalystsNaOH, KOH, HydrotalcitesClaisen-Schmidt Condensation bohrium.comwikipedia.org
Acid CatalystsHCl, BF₃, p-Toluenesulfonic acidAldol Condensation ingentaconnect.comrsc.org
In Situ Generated CatalystSOCl₂/EtOH (generates HCl)Aldol Condensation ingentaconnect.comresearchgate.net
Heterogeneous CatalystsMagnetic nano Fe₃O₄@ZIF-8Chalcone Synthesis google.com
Transition Metal CatalystsNickel complexesHydroacylation of alkynes researchgate.net
BiocatalystsEne-reductases, LipasesAsymmetric reduction, Kinetic resolution researchgate.netmdpi.com

Temperature, Pressure, and Reaction Time Control for Enhanced Yield and Purity

Precise control over reaction parameters such as temperature, pressure, and time is crucial for maximizing the yield and purity of the desired butenone product. bohrium.comconfex.com Aldol-type condensations are often sensitive to temperature; while higher temperatures can increase the reaction rate, they may also promote side reactions or the formation of undesirable byproducts. researchgate.netresearchgate.net Careful temperature control is therefore essential to achieve the optimal balance between reaction speed and selectivity. libretexts.org

Reaction time is another critical factor that needs to be optimized. Insufficient reaction time can lead to incomplete conversion of starting materials, while excessively long reaction times may result in product degradation or the formation of impurities. The optimal reaction time is often determined empirically for a specific set of reactants and conditions.

While many syntheses of butenone derivatives are conducted at atmospheric pressure, in some cases, applying pressure can be beneficial. For instance, in reactions involving gaseous reagents or where the volume of the system changes significantly, pressure can be used to influence the reaction equilibrium and rate.

Strategies for Stereoselective Synthesis of this compound

The synthesis of chiral molecules in an enantiomerically pure form is a significant challenge in organic chemistry. ethz.ch For this compound, which possesses a stereocenter, developing stereoselective synthetic strategies is of great interest. Several approaches can be employed to achieve this, including the use of chiral catalysts, chiral auxiliaries, and biocatalysis. ethz.chtubitak.gov.tr

Catalytic asymmetric synthesis utilizes a chiral catalyst to induce the formation of one enantiomer over the other. mdpi.com This can involve chiral metal complexes or organocatalysts. nih.gov For example, chiral Lewis acids have been effectively used as catalysts for asymmetric Michael additions to α,β-unsaturated ketones, a reaction type that can be adapted for the synthesis of butenone derivatives. nih.gov

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. ethz.chtubitak.gov.tr After the desired stereocenter has been created, the auxiliary is removed. This method allows for substrate control over the stereochemistry. ethz.ch

Biocatalytic methods, as discussed in section 2.2.3, offer a powerful tool for stereoselective synthesis. nih.gov Enzymes such as lipases can be used for the kinetic resolution of racemic mixtures, where one enantiomer reacts faster than the other, allowing for their separation. mdpi.com Ene-reductases can perform asymmetric reductions of C=C double bonds in α,β-unsaturated ketones, leading to chiral saturated ketones. researchgate.net

Reactivity and Chemical Transformations of 3 Methyl 4 3 Nitrophenyl but 3 En 2 One

Oxidative Transformations

The presence of an electron-rich carbon-carbon double bond in the α,β-unsaturated system makes this region susceptible to oxidative transformations.

Epoxidation of the α,β-Unsaturated System

The carbon-carbon double bond in α,β-unsaturated ketones can undergo epoxidation to form the corresponding α,β-epoxy ketones. Unlike isolated alkenes that are typically epoxidized by electrophilic peracids, the electron-deficient nature of the double bond in this system necessitates nucleophilic epoxidation methods. google.com The most common method for this transformation is the Weitz-Scheffer reaction, which utilizes hydrogen peroxide under basic conditions. nih.gov The active nucleophile is the hydroperoxide anion (HOO⁻), which attacks the β-carbon of the enone system. google.com

Other reagents have also been developed for the epoxidation of enones, including various hydroperoxides and specialized catalysts to achieve asymmetric synthesis, providing chiral epoxides in high yields. nih.govrsc.org

Table 1: Common Reagents for Epoxidation of α,β-Unsaturated Ketones

Reagent SystemTypical ConditionsReaction Type
H₂O₂ / NaOH or KOHAqueous alcohol, Room Temp.Nucleophilic (Weitz-Scheffer)
tert-Butyl hydroperoxide (TBHP)Base or Metal CatalystNucleophilic
Dioxiranes (e.g., DMDO)Acetone (B3395972), Room Temp.Electrophilic
CyclohexylidenebishydroperoxideAqueous KOH, 1,4-dioxaneNucleophilic

Other Oxidative Derivatives and Pathways

Beyond epoxidation, the α,β-unsaturated system can undergo other oxidative transformations, primarily involving the cleavage of the carbon-carbon double bond. Strong oxidizing agents can lead to the formation of carbonyl compounds. Studies on structurally similar 3-phenyl-2-propene compounds have shown that oxidation can yield products such as benzaldehyde (B42025) and benzoic acid. rsc.org The specific products obtained from 3-Methyl-4-(3-nitrophenyl)but-3-en-2-one would depend on the strength and nature of the oxidizing agent used.

Reductive Functionalizations

The molecule possesses three functional groups susceptible to reduction: the nitro group, the carbon-carbon double bond, and the carbonyl group. The chemoselectivity of the reduction is highly dependent on the reagents and reaction conditions employed.

Selective Reduction of the Nitro Group to Amino Functionality

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. A significant challenge is achieving this reduction with high chemoselectivity in the presence of other reducible moieties like alkenes and ketones. Several methods have been developed to selectively target the nitro group.

Catalytic transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) hydrate (B1144303) with a metal catalyst (e.g., Pd/C) is a common and effective method. lookchem.com Other systems include the use of metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl) or sodium borohydride (B1222165) in conjunction with transition metal complexes like Ni(PPh₃)₄. researchgate.netjsynthchem.comjsynthchem.com These methods are often mild enough to leave α,β-unsaturated ketone systems intact. researchgate.net

Table 2: Reagents for Selective Reduction of Aromatic Nitro Groups

ReagentTypical ConditionsSelectivity Notes
H₂, Pd/CLow pressure, various solventsCan also reduce C=C bonds
Fe, HCl / NH₄ClAqueous ethanol (B145695), refluxClassic, often selective over C=C and C=O
SnCl₂·2H₂OEthanol, refluxGenerally selective for nitro groups
NaBH₄, Ni(PPh₃)₄Ethanol, Room Temp.Reduces nitro groups but not isolated C=O or C=C bonds. jsynthchem.com
Hydrazine hydrate, FeCl₃Water, 100 °CEffective for selective nitro reduction. researchgate.net

Reduction of the Carbonyl and Carbon-Carbon Double Bond

The α,β-unsaturated ketone system can be selectively reduced at either the carbon-carbon double bond (1,4-reduction or conjugate reduction) or the carbonyl group (1,2-reduction).

Catalytic hydrogenation is a highly effective method for the selective reduction of the C=C double bond in enones, leaving the carbonyl group untouched. A patent describing the synthesis of the non-nitrated analog, 3-methyl-4-phenyl-2-butanone, utilizes 5% Palladium on carbon (Pd/C) with hydrogen gas to reduce 3-methyl-4-phenyl-3-en-2-one, demonstrating the feasibility of this selective transformation. google.com This process yields the corresponding saturated ketone, 3-methyl-4-(3-nitrophenyl)butan-2-one.

Conversely, the carbonyl group can be selectively reduced to a hydroxyl group using hydride reagents. The Luche reduction (NaBH₄ with a cerium salt like CeCl₃) is specifically designed for the 1,2-reduction of enones to allylic alcohols, minimizing the competing 1,4-reduction pathway.

Catalytic Hydrogenation Studies

Catalytic hydrogenation represents a versatile yet complex approach for the reduction of this compound due to its multiple reducible sites. The outcome is highly sensitive to the choice of catalyst, solvent, hydrogen pressure, and temperature.

Palladium (Pd) catalysts typically show high activity for the hydrogenation of carbon-carbon double bonds and can also reduce nitro groups. google.comrsc.org Under mild conditions, it is often possible to selectively reduce the C=C bond before the nitro group. google.com

Platinum (Pt) catalysts are generally more active and can hydrogenate the aromatic ring itself, though this requires harsh conditions. They are also effective for nitro group reduction. researchgate.net

Ruthenium (Ru) catalysts have been shown to provide excellent selectivity for the hydrogenation of nitro groups in substituted nitrobenzenes with minimal side reactions. researchgate.net

Depending on the chosen conditions, catalytic hydrogenation could potentially lead to the selective formation of 3-methyl-4-(3-aminophenyl)but-3-en-2-one, 3-methyl-4-(3-nitrophenyl)butan-2-one, or more extensively reduced products. researchgate.net

Table 3: Potential Outcomes of Catalytic Hydrogenation

Catalyst SystemLikely Primary TransformationPotential Product
H₂, Pd/C (mild conditions)C=C double bond reduction3-Methyl-4-(3-nitrophenyl)butan-2-one
H₂, Ru/CSelective nitro group reduction3-Methyl-4-(3-aminophenyl)but-3-en-2-one
H₂, PtO₂ or Rh/C (harsher conditions)Reduction of multiple groupsVarious, including amino- and saturated products

Substitution Reactions on Aromatic Rings and Alkene Moiety

The dual presence of an aromatic ring and an alkene moiety in this compound provides distinct opportunities for substitution reactions, governed by the electronic nature of the respective functional groups.

Electrophilic Aromatic Substitution on the Nitrophenyl Moiety

The nitrophenyl component of the molecule is subject to electrophilic aromatic substitution (SEAr), a fundamental class of reactions for modifying aromatic systems. wikipedia.org The reactivity of the benzene (B151609) ring is profoundly influenced by the attached nitro group (-NO₂).

The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. wikipedia.org This deactivation means that harsher reaction conditions, such as higher temperatures and more concentrated acids, are generally required to achieve substitution compared to unsubstituted benzene. wikipedia.org

Furthermore, the nitro group acts as a meta-director. It directs incoming electrophiles to the positions meta to itself (C-5 on the aromatic ring). This directive effect stems from the resonance structures of the intermediate carbocation (the arenium ion), where placing the positive charge ortho or para to the nitro group is highly destabilizing. wikipedia.org

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a second nitro group using a mixture of concentrated nitric and sulfuric acids. youtube.com

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. libretexts.org

Friedel-Crafts Reactions: Alkylation or acylation using an alkyl or acyl halide with a Lewis acid catalyst. These reactions are often difficult on strongly deactivated rings. masterorganicchemistry.com

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound
ReactionReagentsExpected Major Product
NitrationConc. HNO₃, Conc. H₂SO₄3-Methyl-4-(3,5-dinitrophenyl)but-3-en-2-one
BrominationBr₂, FeBr₃4-(5-Bromo-3-nitrophenyl)-3-methylbut-3-en-2-one
SulfonationFuming H₂SO₄ (SO₃)5-(2-Methyl-1-acetylprop-1-enyl)-3-nitrobenzenesulfonic acid

Nucleophilic Additions to the Activated Alkene and Carbonyl Centers

The α,β-unsaturated ketone functionality provides two primary sites for nucleophilic attack: the carbonyl carbon (C-2) and the β-carbon of the alkene (C-4). This leads to two competing reaction pathways: 1,2-addition (direct addition to the carbonyl) and 1,4-addition (conjugate addition to the alkene). masterorganicchemistry.com

The outcome of the reaction is largely determined by the nature of the nucleophile.

1,2-Addition: "Hard" nucleophiles, which are highly reactive and charge-dense, such as Grignard reagents and organolithium compounds, tend to attack the more polarized carbonyl carbon in an irreversible manner. masterorganicchemistry.com This results in the formation of an allylic alcohol after protonation.

1,4-Addition (Conjugate Addition): "Soft" nucleophiles, which are less reactive and more polarizable, such as enolates, cuprates (Gilman reagents), amines, and thiols, preferentially attack the β-carbon. masterorganicchemistry.comyoutube.com This reaction, often reversible, is thermodynamically favored and leads to a ketone product after tautomerization of the intermediate enolate. youtube.com The electron-withdrawing effect of the 3-nitrophenyl group enhances the electrophilicity of the β-carbon, further promoting conjugate addition.

Table 2: Regioselectivity of Nucleophilic Addition
Nucleophile TypeExamplePreferred Site of AttackAddition TypeInitial Product
Hard NucleophileCH₃MgBrCarbonyl Carbon (C-2)1,2-AdditionAllylic Alcohol
Soft Nucleophile(CH₃)₂CuLiβ-Carbon (C-4)1,4-Addition (Conjugate)Ketone

Cycloaddition, Annulation, and Condensation Reactions

The conjugated system in this compound is an excellent scaffold for forming new ring structures through various cycloaddition, annulation, and condensation pathways.

Michael-Type Additions Leading to Novel Ring Systems

The Michael addition is a specific and widely used type of 1,4-conjugate addition. wikipedia.org In this reaction, a resonance-stabilized carbanion, known as a Michael donor, adds to an α,β-unsaturated carbonyl compound, the Michael acceptor. masterorganicchemistry.com

For this compound (the acceptor), typical Michael donors include enolates derived from malonates, β-ketoesters, and cyanoacetates, as well as nitroalkanes. wikipedia.orgyoutube.com The initial addition creates a new carbon-carbon bond and generates an enolate intermediate. This intermediate can then be trapped in an intramolecular reaction to build a more complex cyclic system. A prime example of this strategy is the Robinson annulation , which combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation to form a six-membered, α,β-unsaturated cyclic ketone. wikipedia.org

For instance, reacting this compound with a cyclohexanone (B45756) enolate would first lead to a Michael adduct. A subsequent base-catalyzed intramolecular aldol condensation of this adduct would result in the formation of a new fused bicyclic ring system.

Pericyclic Reactions and Heterocyclic Ring Formation

Pericyclic reactions, which proceed through a cyclic transition state, offer powerful methods for ring formation. The electron-deficient alkene in this compound makes it a suitable partner in several types of pericyclic reactions, particularly for synthesizing heterocyclic compounds.

[3+2] Cycloadditions: The alkene can act as a dipolarophile in 1,3-dipolar cycloadditions. Reaction with 1,3-dipoles such as nitrile N-oxides or nitrones can yield five-membered heterocyclic rings like isoxazolines and isoxazolidines, respectively. mdpi.comresearchgate.net These reactions are valuable for constructing complex nitrogen- and oxygen-containing scaffolds.

[4+2] Cycloadditions (Diels-Alder Reaction): The activated double bond can function as a dienophile in the Diels-Alder reaction. The electron-withdrawing nature of the adjacent carbonyl and nitrophenyl groups increases its reactivity towards electron-rich dienes (e.g., substituted butadienes, cyclopentadiene). This reaction provides a direct route to substituted cyclohexene (B86901) derivatives.

Derivatization Chemistry for Analytical and Synthetic Purposes

Derivatization involves chemically modifying a compound to enhance its properties for analysis or to prepare it for subsequent synthetic steps. greyhoundchrom.com this compound has several functional groups amenable to derivatization.

Hydrazine-Based Derivatization Strategies

The reaction of α,β-unsaturated ketones with hydrazine and its derivatives is a well-established and versatile method for the synthesis of five-membered heterocyclic compounds, namely pyrazolines and pyrazoles. mdpi.comdergipark.org.trthepharmajournal.com In the case of this compound, the reaction with hydrazine hydrate is expected to proceed via a Michael addition of the hydrazine to the β-carbon of the enone system, followed by an intramolecular cyclization and dehydration to yield the corresponding pyrazoline derivative.

A study on a closely related chalcone (B49325), (E)-1-phenyl-3-(3-nitrophenyl)prop-2-en-1-one, demonstrated its successful conversion to 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde upon reaction with hydrazine hydrate in the presence of formic acid. mdpi.com This reaction highlights the general reactivity pattern of 3-nitrophenyl substituted α,β-unsaturated ketones with hydrazines. The reaction is typically carried out under reflux in a suitable solvent like ethanol, often with an acid or base catalyst to facilitate the reaction. dergipark.org.trthepharmajournal.comcore.ac.uk The choice of hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, thiosemicarbazide) and reaction conditions can be tailored to produce a variety of substituted pyrazoline and pyrazole (B372694) derivatives. thepharmajournal.comekb.eg

Below is a table summarizing typical hydrazine-based derivatization strategies applicable to this compound, based on reactions of analogous chalcones.

Reactant 1Reactant 2SolventCatalyst/ConditionsProduct TypeRef.
Chalcone AnalogueHydrazine HydrateEthanolGlacial Acetic Acid, RefluxPyrazoline dergipark.org.tr
Chalcone AnalogueHydrazine HydrateFormic Acid/EthanolReflux1-Formylpyrazoline mdpi.com
Chalcone AnaloguePhenylhydrazineEthanolReflux1-Phenylpyrazoline thepharmajournal.com
Chalcone AnalogueThiosemicarbazideEthanolSodium Hydroxide (B78521), Reflux1-Thiocarbamoylpyrazoline ekb.eg

Introduction of Diverse Functional Groups for Subsequent Reactions

The functional groups present in this compound serve as handles for a range of chemical modifications, allowing for the introduction of new functionalities and the construction of more complex molecules. Key transformations include the reduction of the nitro group, reactions at the α,β-unsaturated system, and modifications involving the carbonyl group.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, a versatile functional group for further derivatization such as acylation, alkylation, or diazotization reactions. Common reagents for the reduction of aromatic nitro compounds include metals in acidic media, such as tin (Sn) or tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl). stackexchange.comresearchgate.netacsgcipr.org Catalytic hydrogenation can also be employed, although care must be taken to avoid the simultaneous reduction of the carbon-carbon double bond. researchgate.net

Reactions at the α,β-Unsaturated System: The conjugated system is susceptible to various addition reactions.

Epoxidation: The carbon-carbon double bond can be converted to an epoxide using oxidizing agents like hydrogen peroxide in a basic medium. researchgate.netwmich.eduyoutube.com The resulting epoxide is a valuable intermediate that can undergo ring-opening reactions with various nucleophiles to introduce two new functional groups in a vicinal arrangement.

Michael Addition: The β-carbon is electrophilic and can be attacked by a variety of nucleophiles in a Michael addition reaction. This allows for the introduction of a wide range of carbon and heteroatom substituents.

Selective Reduction of the Double Bond: The carbon-carbon double bond can be selectively reduced to the corresponding saturated ketone. This can be achieved using reagents such as benzeneselenol (B1242743) generated in situ. nih.gov This transformation removes the α,β-unsaturation while leaving the ketone and nitro groups intact for further manipulation.

Reactions Involving the Carbonyl Group and Cyclization: The enone moiety can participate in cyclocondensation reactions with various reagents to form different heterocyclic systems.

Pyrimidine (B1678525) Synthesis: Reaction with urea (B33335) or thiourea (B124793) in the presence of a base can lead to the formation of pyrimidine derivatives. ijper.orgresearchgate.netresearchgate.netijres.orgnih.govresearchgate.net These reactions typically involve the initial formation of a Michael adduct, followed by cyclization and dehydration to yield the six-membered heterocyclic ring.

The following table summarizes some of the key chemical transformations for introducing diverse functional groups.

Reaction TypeReagent(s)Functional Group TransformationProduct TypeRef.
Nitro ReductionSnCl₂ / HCl-NO₂ → -NH₂Aminophenyl derivative researchgate.netcommonorganicchemistry.com
EpoxidationH₂O₂ / BaseC=C → EpoxideOxirane derivative researchgate.netwmich.eduresearchgate.net
Double Bond ReductionBenzeneselenolC=C → C-CSaturated ketone nih.gov
Pyrimidine SynthesisUrea / BaseEnone → Pyrimidine ringDihydropyrimidinone derivative ijper.orgijres.org
Pyrimidine SynthesisThiourea / BaseEnone → Pyrimidine ringDihydropyrimidinethione derivative ekb.egnih.gov

Mechanistic Investigations of Reactions Involving 3 Methyl 4 3 Nitrophenyl but 3 En 2 One

Kinetic Analyses of Reaction Pathways

Kinetic analysis is crucial for understanding the rate and dependencies of a chemical reaction. For the synthesis of 3-Methyl-4-(3-nitrophenyl)but-3-en-2-one, which is typically formed via a base-catalyzed aldol (B89426) condensation between 3-nitrobenzaldehyde (B41214) and 2-butanone (B6335102), kinetic studies would focus on how reaction conditions influence the rate of product formation.

Determination of Reaction Orders and Rate Laws for Synthetic Transformations

Rate = k[3-Nitrobenzaldehyde]x[2-Butanone]y[Base]z

where:

k is the rate constant.

x, y, and z are the reaction orders with respect to each species.

These orders must be determined experimentally, often using the method of initial rates. youtube.comyoutube.com This method involves running a series of experiments where the initial concentration of one reactant is varied while the others are kept constant, and the initial reaction rate is measured for each.

The reaction mechanism generally involves the formation of an enolate from 2-butanone, which is often the slow, rate-determining step. oberlin.edu Subsequently, the enolate attacks the carbonyl carbon of 3-nitrobenzaldehyde, followed by a rapid dehydration to yield the final product. The electron-withdrawing nature of the nitro group on the benzaldehyde (B42025) ring can make the carbonyl carbon more electrophilic but may also influence other steps. researchgate.net

To illustrate the methodology, the following interactive table presents hypothetical data for determining the reaction orders. By comparing how the rate changes when the concentration of a single reactant is altered, the exponents (x, y, z) in the rate law can be calculated. khanacademy.org

Illustrative Initial Rate Data for Determining the Rate Law

Experiment[3-Nitrobenzaldehyde] (M)[2-Butanone] (M)[NaOH] (M)Initial Rate (M/s)
10.100.100.051.5 x 10-5
20.200.100.053.0 x 10-5
30.100.200.051.5 x 10-5
40.100.100.103.0 x 10-5

This table is for illustrative purposes to explain the method of initial rates and does not represent actual experimental data for the specified reaction.

From this illustrative data:

Comparing experiments 1 and 2, doubling the concentration of 3-nitrobenzaldehyde doubles the rate, suggesting the reaction is first order with respect to 3-nitrobenzaldehyde (x=1).

Comparing experiments 1 and 3, doubling the concentration of 2-butanone has no effect on the rate, suggesting the reaction is zero order with respect to 2-butanone (y=0). This might occur if the nucleophilic attack is very fast compared to another step.

Comparing experiments 1 and 4, doubling the concentration of NaOH doubles the rate, suggesting the reaction is first order with respect to the base (z=1).

Thus, the hypothetical rate law would be Rate = k[3-Nitrobenzaldehyde][NaOH] .

Elucidation of Reaction Intermediates

Identifying intermediates is key to confirming a reaction mechanism. In the synthesis of this compound, several transient species are expected.

Identification of Transient Species (e.g., Enolates, Nitroso Intermediates)

The primary transient species in the base-catalyzed synthesis are:

Enolates of 2-Butanone : The base removes an α-proton from 2-butanone to form a nucleophilic enolate. Since 2-butanone is an unsymmetrical ketone, two different enolates can form: the kinetic enolate (from removing a proton from the methyl group) and the thermodynamic enolate (from removing a proton from the methylene (B1212753) group). The formation of this compound specifically proceeds through the thermodynamic enolate.

β-Hydroxy Ketone : The initial product of the enolate attacking the aldehyde is a β-hydroxy ketone, specifically 4-hydroxy-3-methyl-4-(3-nitrophenyl)butan-2-one. This aldol adduct is an isolable intermediate under certain conditions but typically dehydrates rapidly under basic conditions to form the more stable conjugated enone. chegg.comescholarship.org

Nitroso intermediates are not typically involved in the standard aldol condensation pathway for the synthesis of this compound. Such intermediates are more relevant in reactions involving the reduction of nitro groups or specific ene reactions with nitroso compounds. nih.govnih.gov

Isolation and Characterization of Mechanistic Byproducts

While the main reaction is the crossed-aldol condensation, side reactions can lead to mechanistic byproducts. Potential byproducts could include:

Self-condensation product of 2-butanone : The enolate of 2-butanone could react with another molecule of 2-butanone.

Cannizzaro reaction products : If a strong base is used and the aldehyde cannot form an enolate (which is the case for 3-nitrobenzaldehyde), it could potentially undergo a disproportionation reaction to form 3-nitrobenzyl alcohol and 3-nitrobenzoic acid, though this is less common under typical aldol conditions.

Isomeric product : Reaction via the kinetic enolate of 2-butanone would lead to the formation of an isomeric product, 1-(3-nitrophenyl)pent-1-en-3-one.

Isolation and characterization of these byproducts, for example through chromatography and spectroscopy, would provide further insight into the competing reaction pathways.

Isotopic Labeling Studies to Confirm Mechanism

Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction, providing definitive evidence for a proposed mechanism. wikipedia.orgresearchgate.net For the synthesis of this compound, several isotopic labeling experiments could be designed, although no specific studies for this compound have been reported.

A key experiment would involve using deuterated reactants or solvents:

Deuterium (B1214612) exchange at α-carbons : Running the reaction with 2-butanone in a deuterated solvent like D₂O with a base would lead to the incorporation of deuterium at the α-positions of the ketone. Observing the rate of this exchange can provide information about the enolate formation step. If enolate formation is the rate-determining step, a kinetic isotope effect should be observed when using 2-butanone deuterated at the α-methylene position.

Tracing the dehydration step : By labeling the α-protons of the ketone with deuterium, one could follow the stereochemistry of the elimination step that forms the double bond.

These types of studies would offer conclusive evidence for the role of the enolate intermediate and confirm which step in the sequence is rate-limiting. researchgate.netnih.gov

Computational and Theoretical Mechanistic Studies

Computational and theoretical chemistry provide powerful tools for elucidating reaction mechanisms, offering insights into the energetic and structural transformations that molecules undergo during a chemical reaction. These methods are widely applied to understand reactivity, selectivity, and the influence of catalysts. Despite the utility of these methods, no specific studies have been published applying them to reactions involving this compound.

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. It is particularly effective for locating and characterizing transition states—the highest energy points on a reaction pathway that connect reactants to products. Analysis of a transition state's geometry, vibrational frequencies, and energy provides crucial information about the feasibility and kinetics of a reaction.

A search of scientific databases reveals no published research where DFT calculations have been employed to analyze the transition states of any reaction specifically involving this compound. Consequently, there is no data available on the transition state geometries, activation energies, or imaginary frequencies for reactions of this compound.

Mapping a reaction coordinate involves calculating the energy of a chemical system as it progresses from reactants to products through the transition state. This process generates a reaction energy profile, which graphically represents the energy changes along the reaction pathway, highlighting intermediates and activation barriers.

There are no documented studies in the scientific literature that map the reaction coordinate or construct an energy profile for any chemical transformation of this compound. Therefore, no energy profiles or data tables detailing the relative energies of reactants, intermediates, transition states, and products for this specific compound are available.

Computational studies are instrumental in understanding how catalysts alter reaction mechanisms, often by stabilizing transition states or opening up lower-energy pathways. These studies also elucidate the critical role of non-covalent interactions—such as hydrogen bonding, van der Waals forces, and π-π stacking—in orienting reactants and stabilizing key states within a reaction. mdpi.commdpi.comresearchgate.net These interactions are fundamental to the efficiency and selectivity of many catalytic processes. mdpi.com

However, the scientific literature contains no computational investigations into the role of catalysts or the specific non-covalent interactions governing the reaction mechanisms of this compound. While general principles of catalysis and intermolecular forces are well-understood, their specific application to this compound has not been reported.

Advanced Spectroscopic Characterization and Structural Analysis of 3 Methyl 4 3 Nitrophenyl but 3 En 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: The proton NMR spectrum of 3-Methyl-4-(3-nitrophenyl)but-3-en-2-one is expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the 3-nitrophenyl group would appear in the downfield region (typically δ 7.5-8.5 ppm), with their splitting patterns (doublets, triplets, or doublet of doublets) and coupling constants determined by their substitution pattern. The vinylic proton would likely resonate as a singlet in the olefinic region. The two methyl groups—one attached to the carbonyl carbon and the other to the double bond—would appear as sharp singlets in the upfield region (typically δ 2.0-2.5 ppm).

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data, showing a signal for each unique carbon atom. The carbonyl carbon (C=O) is expected to be the most downfield signal (around δ 198 ppm). nih.gov Carbons of the aromatic ring would appear in the δ 120-150 ppm range, with the carbon attached to the nitro group being significantly deshielded. The olefinic carbons of the butenone backbone would also be found in this region. The two methyl carbons would produce signals in the most upfield region of the spectrum (around δ 25-30 ppm). nih.gov

A hypothetical data table for the expected NMR shifts is presented below.

AtomHypothetical ¹H Chemical Shift (ppm)Hypothetical ¹³C Chemical Shift (ppm)
C=O-~198
CH₃ (acetyl)~2.4 (s, 3H)~28
C-CH₃-~135
CH₃ (vinylic)~2.5 (s, 3H)~26
C=CH-~146
=CH (vinylic)~7.9 (s, 1H)~129
Aromatic C-NO₂-~148
Aromatic C-~124-135
Aromatic CH~7.6-8.4 (m, 4H)~124-135

Note: This table is predictive and not based on experimental data for the specific title compound.

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily helping to confirm the connectivity within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached, and usually pre-assigned, protons. For instance, it would link the methyl proton signals to their corresponding methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing longer-range connectivity (typically over 2-3 bonds). It would show correlations between protons and carbons that are not directly attached. For example, correlations would be expected from the acetyl methyl protons to the carbonyl carbon and the C3 carbon of the butenone chain. The vinylic methyl protons would show correlations to the olefinic carbons (C3 and C4).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be particularly useful in determining the stereochemistry (E/Z configuration) of the double bond by observing through-space interactions between the vinylic proton and the phenyl ring protons, or between the vinylic methyl group and the phenyl ring.

Solid-State NMR (ssNMR) would be employed to study the compound in its solid form. This technique is invaluable for identifying and characterizing different crystalline forms (polymorphs) or non-crystalline (amorphous) states. Polymorphs can have different physical properties, and ssNMR, particularly using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), can distinguish between them by revealing differences in the local chemical environments of the carbon and proton atoms in the crystal lattice.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy provides information about the functional groups present in a molecule and can offer insights into its conformational state and intermolecular interactions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by several characteristic absorption bands. A strong, sharp peak corresponding to the C=O (ketone) stretching vibration is expected around 1650-1670 cm⁻¹. rsc.orgiucr.org The presence of the nitro group (NO₂) would be confirmed by two strong absorptions: one for the asymmetric stretch (around 1515-1530 cm⁻¹) and one for the symmetric stretch (around 1338-1350 cm⁻¹). rsc.orgiucr.org The C=C stretching vibration of the α,β-unsaturated system and the aromatic ring would appear in the 1600-1450 cm⁻¹ region. C-H stretching vibrations from the aromatic ring and methyl groups would be observed around 3100-2900 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C=O stretch would be visible, the C=C double bond and aromatic ring stretching vibrations are often stronger and sharper in the Raman spectrum, making it a powerful tool for analyzing the carbon skeleton. The symmetric stretch of the nitro group is also typically strong in the Raman spectrum.

A summary of expected vibrational bands is provided below.

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Vibration Type
Aromatic C-H~3100-3000~3100-3000Stretching
Aliphatic C-H~3000-2850~3000-2850Stretching
C=O (Ketone)~1670-1650 (Strong)~1670-1650 (Weak)Stretching
C=C (Olefinic & Aromatic)~1625-1475 (Medium)~1625-1475 (Strong)Stretching
NO₂ (Asymmetric)~1530-1515 (Strong)~1530-1515 (Medium)Stretching
NO₂ (Symmetric)~1350-1338 (Strong)~1350-1338 (Strong)Stretching

Note: This table is predictive and not based on experimental data for the specific title compound.

While this compound does not possess strong hydrogen bond donors (like -OH or -NH), weak C-H···O hydrogen bonds could play a role in its crystal packing. nih.gov These subtle interactions can sometimes be inferred from slight shifts in the C=O or C-H vibrational frequencies in the solid-state IR spectrum compared to its spectrum in a non-polar solvent. Furthermore, analysis of the fingerprint region (below 1400 cm⁻¹) using both IR and Raman spectroscopy, often aided by computational methods like Density Functional Theory (DFT), could potentially distinguish between different stable conformers of the molecule that might exist. researchgate.net

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X-ray Crystallography and Solid-State Structural Analysis

Single-Crystal X-ray Diffraction for Absolute Structure and Atomic Packing

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and the absolute configuration of stereocenters. Furthermore, it reveals how individual molecules pack together in the crystal lattice, which is governed by intermolecular forces.

While a dedicated crystallographic study for this compound is not available in the cited literature, analysis of closely related chalcone-like structures, such as (2E)-3-(3-nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one and 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one, provides a clear blueprint for the type of data obtained. nih.govbris.ac.uk For instance, the analysis of 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one revealed its crystallization in the triclinic space group P1. iucr.org

The data obtained from an SC-XRD experiment allows for the generation of detailed tables summarizing the crystallographic parameters.

Table 1: Illustrative Crystal Data and Structure Refinement Parameters Data based on a representative related chalcone (B49325) structure.

ParameterValue
Empirical FormulaC₁₈H₁₃NO₄
Formula Weight307.30 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.3731 (3)
b (Å)8.9913 (4)
c (Å)11.4565 (5)
α (°)85.176 (2)
β (°)80.128 (2)
γ (°)76.467 (2)
Volume (ų)725.59 (5)
Z (molecules/unit cell)2
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.121
Goodness-of-fit (S) on F²1.04

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This method partitions crystal space into regions where the electron distribution of a pro-molecule dominates over the sum of electron densities from all other molecules in the crystal.

The Hirshfeld surface can be mapped with various properties, most commonly the normalized contact distance (d_norm). The d_norm surface displays a color spectrum where red regions indicate intermolecular contacts shorter than the van der Waals radii (close contacts), white represents contacts approximately equal to the van der Waals radii, and blue indicates longer contacts. nih.gov For nitrophenyl compounds, prominent red spots typically appear around the nitro and carbonyl oxygen atoms, signifying their role as hydrogen bond acceptors. nih.govresearchgate.net

A complementary tool, the 2D fingerprint plot, provides a quantitative summary of the intermolecular contacts. It plots the distance from the surface to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside (dₑ). The percentage contribution of different types of contacts can be calculated from these plots.

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Data based on representative organic molecules with similar functional groups.

Contact TypeContribution (%)Description
H···H~40-60%Represents the largest contribution, typical for organic molecules.
O···H / H···O~20-30%Corresponds to C—H···O hydrogen bonds involving nitro and carbonyl groups.
C···H / H···C~10-20%Indicates interactions involving aromatic rings.
C···C~3-7%Suggests the presence of π-π stacking interactions between phenyl rings.

This analysis provides invaluable insight into the specific forces that stabilize the crystal structure, highlighting the relative importance of different types of non-covalent bonds. strath.ac.uk

Conformational Studies and Stereochemical Assignments in the Crystalline State

For chalcone-like structures, the central enone moiety tends to be nearly planar. nih.gov However, the aromatic rings are often twisted out of this plane to minimize steric hindrance. The degree of this twist is quantified by dihedral angles. For example, in one related 3-nitrophenyl chalcone, the dihedral angle between the planar chalcone group and the 3-nitrophenyl ring was found to be 7.69 (8)°. nih.gov Similarly, the nitro group itself may be slightly twisted from the plane of the benzene (B151609) ring to which it is attached. bris.ac.uk

A crucial aspect of the structural analysis for this compound is the stereochemical assignment of the alkene double bond. The IUPAC name for related compounds often specifies the (E)-isomer, indicating that the higher-priority groups (the nitrophenyl group and the acetyl group) are on opposite sides of the double bond. nih.gov SC-XRD provides an unambiguous confirmation of this assignment in the crystalline state. The conformation about the C=C double bond is a defining structural feature. nih.gov

Table 3: Selected Torsion Angles in a Related Chalcone Structure

Atoms Involved (e.g., A-B-C-D)Torsion Angle (°)Description
O=C-C=C~175° to 180°Confirms a nearly planar s-trans enone conformation.
C-C=C-C(aryl)~170° to 180°Indicates near planarity of the conjugated system.
C=C-C(aryl)-C(aryl)~10° to 20°Shows the twist of the phenyl ring relative to the enone.

Other Advanced Spectroscopic Methods (e.g., Electron Paramagnetic Resonance for radical intermediates)

While the title compound itself is a diamagnetic species with no unpaired electrons, Electron Paramagnetic Resonance (EPR) spectroscopy is a highly relevant technique for studying potential paramagnetic intermediates derived from it. wikipedia.org EPR (also known as Electron Spin Resonance, ESR) is a sensitive method for detecting and characterizing species with one or more unpaired electrons, such as organic radicals or metal complexes. du.ac.incsbsju.edu

The nitroaromatic functional group in this compound is susceptible to reduction. This reduction can occur in a single-electron transfer step, leading to the formation of a nitro radical anion. Such a radical intermediate would be EPR-active.

An EPR spectrum of this radical anion would provide significant information about its electronic structure. mdpi.com The key parameters obtained are the g-factor and hyperfine coupling constants. The hyperfine coupling to the ¹⁴N nucleus of the nitro group would be particularly informative, providing a characteristic splitting pattern in the spectrum. mdpi.com Further couplings to hydrogen nuclei on the aromatic ring and the enone backbone could also be resolved, allowing for a detailed mapping of the unpaired electron's spin density distribution across the molecule. researchgate.net Therefore, while not used for the parent compound, EPR is an essential tool for investigating its redox chemistry and the transient radical species that may form during chemical reactions. nih.gov

Computational Chemistry and Theoretical Modeling of 3 Methyl 4 3 Nitrophenyl but 3 En 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and geometric structure of organic molecules. These methods provide a powerful predictive tool for understanding molecular behavior at the atomic level.

Geometry Optimization and Electronic Structure Determination using DFT Methods

The initial step in the computational analysis involves the geometry optimization of 3-Methyl-4-(3-nitrophenyl)but-3-en-2-one. This process uses DFT methods, commonly with a functional like B3LYP and a basis set such as 6-311+G(d,p), to find the lowest energy conformation of the molecule. mdpi.commdpi.com The optimization calculates the most stable arrangement of atoms by minimizing the forces acting on them, resulting in a precise three-dimensional structure. From this optimized geometry, key structural parameters like bond lengths, bond angles, and dihedral angles are determined.

For a molecule like this compound, the calculations would likely show a largely planar conformation for the α,β-unsaturated ketone backbone due to π-system conjugation. However, the 3-nitrophenyl group might be twisted out of this plane to minimize steric hindrance. The electronic structure, which describes the distribution of electrons within the molecule, is also determined during this process, forming the basis for all subsequent analyses.

Table 1: Illustrative Optimized Geometrical Parameters for a Chalcone-like Structure using DFT/B3LYP. (Note: This data is representative for this class of compounds and not specific to this compound.)

ParameterBond/AtomsCalculated Value
Bond Length (Å)C=O (Ketone)~1.23 Å
Bond Length (Å)C=C (Enone)~1.35 Å
Bond Length (Å)C-NO₂~1.48 Å
Bond Angle (°)C-C=O~120.5°
Dihedral Angle (°)O=C-C=C~179.8° (s-trans)

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) acts as the primary electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) is the primary electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability.

For this compound, the HOMO is expected to be localized primarily on the enone system and the phenyl ring, which are electron-rich regions. Conversely, the LUMO is anticipated to be concentrated over the electron-withdrawing nitro group (-NO₂) and the carbonyl group. materialsciencejournal.org A smaller HOMO-LUMO gap signifies a molecule that is more easily polarized and thus more chemically reactive. The presence of the conjugated system and the strong electron-withdrawing nitro group typically leads to a relatively small energy gap in such compounds, indicating significant potential for intramolecular charge transfer. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors. (Note: This data is illustrative for nitro-substituted chalcones.)

ParameterSymbolTypical Calculated Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.5 eV
Lowest Unoccupied Molecular Orbital EnergyELUMO-2.8 eV
HOMO-LUMO Energy GapΔE3.7 eV

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecular surface, thereby predicting sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent intermediate potentials.

In the MEP map of this compound, the most negative potential (red) would be localized on the oxygen atoms of the nitro and carbonyl groups due to their high electronegativity. These sites are the most likely to interact with electrophiles or engage in hydrogen bonding. mdpi.com Conversely, regions of positive potential (blue) would be found around the hydrogen atoms of the phenyl ring and methyl groups, indicating their susceptibility to nucleophilic attack.

Charge Distribution Analysis and Reactivity Descriptors

Charge distribution analysis, often performed using methods like Mulliken population analysis, quantifies the electronic charge on each atom in the molecule. This provides a more detailed, numerical picture of the electronic landscape suggested by the MEP map. The analysis reveals which atoms are electron-deficient and which are electron-rich.

From the HOMO-LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior. materialsciencejournal.orgscribd.com These include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): (I + A) / 2.

Chemical Hardness (η): (I - A) / 2. A hard molecule has a large energy gap and is less reactive. mdpi.com

Global Electrophilicity Index (ω): μ² / 2η (where μ is the chemical potential, -χ). This index measures the propensity of a species to accept electrons.

For this compound, the carbonyl carbon and the nitrogen of the nitro group would likely carry significant positive charges, marking them as key electrophilic centers. The high electrophilicity index expected for this molecule would classify it as a strong electrophile, capable of readily accepting electrons from a nucleophile. arpgweb.com

Prediction and Simulation of Spectroscopic Properties

Computational methods are also employed to predict spectroscopic data, which can be compared with experimental results to confirm the molecular structure and understand its electronic transitions.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. The Gauge-Including Atomic Orbital (GIAO) method, typically implemented within a DFT framework, is the standard for such predictions. biointerfaceresearch.com

The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These values are then referenced against a standard compound, usually Tetramethylsilane (TMS), to yield the predicted chemical shifts (δ) in parts per million (ppm).

For this compound, the calculations would predict:

¹H NMR: Downfield shifts for the vinylic and aromatic protons due to the deshielding effects of the conjugated system and the electron-withdrawing nitro and carbonyl groups.

¹³C NMR: Significant downfield shifts for the carbonyl carbon (~198 ppm) and the carbons attached to the nitro group, reflecting their electron-deficient nature.

Comparing these predicted shifts with experimentally obtained spectra is a powerful method for structural verification. While DFT methods provide good accuracy, deviations can occur due to solvent effects and molecular dynamics not captured in the gas-phase calculations. d-nb.info

Simulation of Vibrational Frequencies (IR and Raman Spectra)

The theoretical vibrational frequencies for this compound would be calculated using quantum chemical methods, primarily Density Functional Theory (DFT). A common approach involves geometry optimization of the molecule's ground state using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)). Following optimization, frequency calculations are performed at the same level of theory to predict the infrared (IR) and Raman spectra.

These calculations would yield a set of vibrational modes, their corresponding frequencies (in cm⁻¹), and their intensities. Key vibrational modes to analyze would include:

C=O stretching: The strong absorption band of the ketone carbonyl group.

C=C stretching: The vibration of the α,β-unsaturated double bond.

NO₂ stretching: The symmetric and asymmetric stretching modes of the nitro group.

C-H stretching and bending: Vibrations associated with the methyl group and the aromatic ring.

The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with potential experimental data. The analysis of these spectra provides a vibrational fingerprint of the molecule, confirming its structural features.

Theoretical Modeling of UV-Vis Absorption and Emission Spectra

The electronic absorption spectrum of this compound would be simulated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of photons in the ultraviolet-visible (UV-Vis) range.

The calculations would provide the wavelength of maximum absorption (λmax), the oscillator strength (f) for each electronic transition, and the molecular orbitals involved (e.g., HOMO to LUMO transitions). For a molecule like this, the key transitions would likely be π → π* and n → π* types, associated with the conjugated system of the nitrophenyl ring and the enone moiety. Solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM) to simulate the spectrum in different environments. Theoretical modeling of emission spectra (fluorescence, phosphorescence) would require optimization of the first excited state geometry.

Nonlinear Optical (NLO) Properties Studies

The first-order hyperpolarizability (β₀) is a key parameter for evaluating the second-order nonlinear optical (NLO) response of a molecule. It would be calculated using DFT methods, often with the same functional and basis set as the geometry optimization. The calculation involves determining the response of the molecule's dipole moment to an applied external electric field.

The resulting tensor components of β₀ would be used to calculate the total molecular hyperpolarizability. A high β₀ value suggests a significant NLO response, making the compound a candidate for applications in optoelectronics and photonics. For chalcone-like structures, the presence of an electron-donating group and an electron-accepting group (like the nitro group) connected by a π-conjugated bridge is known to enhance NLO properties.

Based on the computational results for this compound, principles for designing molecules with even better NLO properties could be established. This involves understanding the structure-property relationship. Key design strategies often include:

Modifying Donor-Acceptor Strength: Replacing the existing groups with stronger electron-donating or electron-withdrawing groups to increase the intramolecular charge transfer.

Extending π-Conjugation: Lengthening the conjugated bridge between the donor and acceptor groups to enhance electron delocalization.

Varying Substituent Positions: Changing the position of the nitro group (e.g., from meta to ortho or para) to optimize the charge transfer pathway.

Molecular Dynamics Simulations and Conformational Analysis

While DFT calculations focus on a static, minimum-energy structure, molecular dynamics (MD) simulations would be used to explore the conformational landscape and dynamic behavior of this compound over time. An appropriate force field would be selected to model the inter- and intramolecular interactions.

MD simulations can reveal the flexibility of the molecule, including the rotation around single bonds, such as the bond connecting the phenyl ring to the butenone backbone. This analysis helps identify the most stable conformers and the energy barriers between them, providing insight into the molecule's behavior in a dynamic environment like a solution.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior

QSPR studies aim to build statistical models that correlate the structural features of molecules with their physicochemical properties. For a class of compounds including this compound, a QSPR model could be developed to predict properties like reactivity, solubility, or biological activity.

This would involve calculating a range of molecular descriptors (e.g., topological, electronic, steric) for a series of related chalcone (B49325) derivatives. Multiple linear regression or machine learning algorithms would then be used to create a mathematical equation linking these descriptors to a specific property. Such a model would allow for the rapid prediction of properties for new, unsynthesized derivatives, guiding further research. For instance, descriptors like HOMO/LUMO energies and dipole moments are often crucial in models predicting the reactivity and NLO properties of chalcones. nih.gov

Advanced Applications and Functional Materials Research Involving 3 Methyl 4 3 Nitrophenyl but 3 En 2 One

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The chemical reactivity of the enone functionality in 3-Methyl-4-(3-nitrophenyl)but-3-en-2-one, characterized by a polarized double bond and a carbonyl group, allows for a variety of chemical transformations. This makes it an invaluable building block for the synthesis of intricate molecular architectures and diverse heterocyclic systems.

Nitro compounds are recognized as versatile building blocks in organic synthesis due to the multifaceted reactivity of the nitro group. nih.govrsc.org This functional group can be readily transformed into other functionalities, such as amines, which are pivotal in the construction of a vast array of organic molecules. The presence of the nitro group in this compound enhances its utility as a synthon for more complex structures. For instance, the reduction of the nitro group to an amino group would yield a bifunctional molecule with both an enone and an aniline (B41778) moiety, opening up pathways to a variety of condensation and cyclization reactions for the assembly of complex scaffolds.

Chalcones are well-established precursors for the synthesis of a multitude of nitrogen-containing heterocyclic compounds. bohrium.comnih.gov The α,β-unsaturated ketone system in this compound is an ideal electrophile for reactions with various nucleophiles, leading to the formation of five- and six-membered rings.

Pyridones: The synthesis of pyridone derivatives can be achieved through the reaction of chalcones with compounds containing an active methylene (B1212753) group and an amino group, such as malononitrile, in the presence of a suitable base. nih.gov This reaction proceeds via a Michael addition followed by an intramolecular cyclization and subsequent tautomerization to yield the stable pyridone ring system.

Isoxazoles: Isoxazoles can be readily synthesized from chalcones by their reaction with hydroxylamine (B1172632) hydrochloride. semanticscholar.orgchemsynthesis.comcrimsonpublishers.com The reaction involves the initial formation of an oxime at the carbonyl group, followed by a cyclization reaction involving the double bond to form the isoxazole (B147169) ring. This method provides a straightforward route to a variety of substituted isoxazoles.

Pyrazoles: The reaction of chalcones with hydrazine (B178648) derivatives is a classical and efficient method for the synthesis of pyrazoles. nih.govscribd.comresearchgate.netresearchgate.netrsc.org The reaction proceeds through a condensation reaction to form a hydrazone, which then undergoes an intramolecular cyclization to afford the pyrazole (B372694) ring. The use of substituted hydrazines allows for the introduction of various substituents on the nitrogen atom of the pyrazole ring.

Table 1: Synthesis of Heterocycles from Chalcone (B49325) Precursors
HeterocycleReagents and Conditions
Pyridones Malononitrile, Base (e.g., ammonium (B1175870) acetate)
Isoxazoles Hydroxylamine hydrochloride, Base (e.g., KOH)
Pyrazoles Hydrazine hydrate (B1144303) or substituted hydrazines, Acid or Base catalyst

Contributions to Sustainable Chemistry Methodologies

The synthesis of chalcones and their derivatives has been a focus of green chemistry initiatives, aiming to develop more environmentally benign and efficient synthetic protocols. These efforts are centered on the use of green catalytic systems and the implementation of strategies that promote waste minimization and high atom economy.

Traditional methods for chalcone synthesis often rely on the use of strong acids or bases as catalysts, which can lead to the formation of byproducts and generate significant amounts of waste. nih.govceur-ws.org To address these issues, a variety of green catalytic systems have been developed. These include the use of solid-supported catalysts, biocatalysts, and phase-transfer catalysts. sigmaaldrich.comresearchgate.net Microwave irradiation has also been employed to accelerate these reactions, often leading to higher yields in shorter reaction times and under solvent-free conditions. raiuniversity.edu

A key principle of green chemistry is the maximization of atom economy, which seeks to incorporate the maximum number of atoms from the reactants into the final product. researchgate.net One-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, are particularly effective in this regard as they reduce the need for purification of intermediates, thereby minimizing solvent usage and waste generation. raiuniversity.edu Solvent-free synthesis, often facilitated by grinding the reactants together, is another powerful technique that significantly reduces the environmental impact of chemical synthesis by eliminating the need for solvents, which are often a major source of waste. researchgate.net

Table 2: Green Chemistry Approaches in Chalcone Synthesis
Green Chemistry StrategyDescriptionAdvantages
Green Catalytic Systems Use of solid-supported catalysts, biocatalysts, phase-transfer catalysts.Reduced catalyst waste, milder reaction conditions, increased selectivity.
Microwave Irradiation Use of microwave energy to accelerate reactions.Shorter reaction times, higher yields, often solvent-free.
One-Pot Synthesis Multiple reaction steps in a single vessel.Reduced waste from purification, saves time and resources.
Solvent-Free Synthesis Reactions conducted without a solvent, often by grinding.Eliminates solvent waste, simplifies workup, reduces environmental impact.

Materials Science Applications

The unique molecular structure of this compound, featuring a conjugated π-system with donor and acceptor groups, makes it a promising candidate for applications in materials science, particularly in the field of nonlinear optics and as a fluorescent probe.

Chalcone derivatives are known to exhibit significant nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. nih.govnih.govsigmaaldrich.com The presence of an electron-donating group (methyl) and an electron-withdrawing group (nitro) at opposite ends of the conjugated system in this compound can lead to a large second-order hyperpolarizability, a key parameter for NLO materials. semanticscholar.org These materials have the potential to be used in applications such as frequency doubling and optical switching.

Furthermore, chalcones with suitable electron push-pull arrangements can exhibit bright fluorescence. crimsonpublishers.comceur-ws.org This property makes them attractive for use as fluorescent probes in biological imaging and sensing applications. nih.govresearchgate.net The fluorescence properties of these molecules can be sensitive to their local environment, allowing for the detection of specific analytes or changes in cellular conditions. The nitro group in this compound can act as a fluorescence quencher. Upon reduction of the nitro group to an amino group, a significant enhancement in fluorescence can be observed, a mechanism that can be exploited for the development of "turn-on" fluorescent probes for detecting nitroreductase activity, which is important in various biological processes. researchgate.net

Exploration in Nonlinear Optics (NLO) Materials Development

Nonlinear optics (NLO) is a field of study that focuses on the interaction of intense light with materials to produce new optical effects. Materials with strong NLO properties are crucial for a variety of technological applications, including optical switching, data storage, and frequency conversion. Organic molecules, particularly those with donor-π-acceptor (D-π-A) structures, are promising candidates for NLO materials due to their large and ultrafast nonlinear optical responses. acrhem.org

The compound this compound possesses the characteristic D-π-A framework, where the methyl group acts as a potential electron donor, the nitrophenyl group as a strong electron acceptor, and the but-3-en-2-one (B6265698) backbone serves as the π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation by a strong laser field, which is a key mechanism for generating significant NLO responses. acrhem.org

Research on analogous chalcone derivatives has demonstrated that the presence of strong donor and acceptor groups enhances third-order nonlinear optical properties. acrhem.org For instance, studies on nitro-substituted chalcones have revealed significant third-order nonlinear susceptibility (χ(3)), nonlinear absorption (β), and nonlinear refractive index (n2) values. scispace.comresearchgate.net One study on (2E)-3[4(methylsulfanyl)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one (4N4MSP), a chalcone with a nitro acceptor group, reported notable third-order nonlinear optical parameters. acrhem.org

The Z-scan technique is a common experimental method used to measure the NLO properties of materials. In this technique, the sample is moved along the axis of a focused laser beam, and the changes in transmittance are measured. This allows for the determination of the nonlinear absorption coefficient (β) and the nonlinear refractive index (n2). For example, a novel chalcone derivative, (E)-3-(3-nitrophenyl)-1-(thiophene-2-yl)prop-2-en-1-one (2AT3N), was synthesized and its third-order NLO properties were investigated using the Z-scan technique. The results showed a high nonlinear absorption coefficient (β) of approximately 10⁻⁵ cm W⁻¹ and a nonlinear refractive index (n2) of around 10⁻⁹ cm² W⁻¹. scispace.com These findings highlight the potential of nitro-substituted chalcones as effective NLO materials.

Table 1: Third-Order Nonlinear Optical Properties of a Related Chalcone Derivative
CompoundNonlinear Absorption Coefficient (β)Nonlinear Refractive Index (n2)Measurement Technique
(E)-3-(3-nitrophenyl)-1-(thiophene-2-yl)prop-2-en-1-one (2AT3N)~10-5 cm W-1~10-9 cm2 W-1Z-scan

The structural similarities between this compound and these researched chalcones suggest that it would also exhibit significant third-order NLO properties. The presence of the nitro group in the meta position on the phenyl ring is expected to contribute to a large molecular hyperpolarizability, a key factor for high NLO activity.

Potential in Other Optoelectronic and Functional Materials

Beyond nonlinear optics, the electronic and optical properties of chalcone-like structures make them suitable for a range of other optoelectronic applications. um.edu.myijaresm.com The tunability of their molecular structure allows for the fine-tuning of their optoelectronic characteristics to meet the specific demands of various devices. um.edu.my

The intramolecular charge transfer characteristic of D-π-A molecules like this compound is fundamental to their potential use in organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.net In these applications, the ability of the material to facilitate the transfer of charge carriers (electrons and holes) is crucial for device efficiency. um.edu.my

Furthermore, the strong absorption of UV light by chalcone derivatives has led to their investigation as potential sunscreen agents. nih.gov The chromophore in these molecules can absorb UV radiation before it reaches the skin, offering protection. The specific absorption characteristics of this compound would need to be experimentally determined to assess its suitability for such applications.

The development of chalcone-based materials for sensors is another active area of research. researchgate.net The flexible structure of chalcones allows for chemical modifications to create sensors for various analytes. The carbonyl group and the α,β-unsaturated system in the chalcone backbone can act as binding sites for metal ions and other species, leading to a detectable change in the optical or electronic properties of the molecule. researchgate.net

Future Research Directions and Unresolved Challenges for 3 Methyl 4 3 Nitrophenyl but 3 En 2 One

Development of Highly Efficient and Stereoselective Synthetic Pathways

A significant area for future research lies in the development of efficient and stereoselective synthetic methods for 3-Methyl-4-(3-nitrophenyl)but-3-en-2-one. The presence of a trisubstituted alkene introduces the possibility of E/Z isomerism, and controlling this stereochemistry is crucial as different isomers can exhibit distinct physical, chemical, and biological properties.

Current synthetic approaches to similar chalcones often involve Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and a ketone. For instance, the synthesis of 4-(4-nitrophenyl)but-3-en-2-one (B1336856) is achieved by reacting p-nitrobenzaldehyde with acetone (B3395972) in the presence of a base. prepchem.com A patented method for a related compound, 3-methyl-4-phenyl-2-butanone, involves the acid-catalyzed condensation of benzaldehyde and 2-butanone (B6335102) to yield the intermediate 3-methyl-4-phenyl-3-alkene-2-butylene ketone. google.com

Future research should focus on:

Catalyst Development: Investigating novel catalysts, including organocatalysts, metal complexes, and biocatalysts, to improve reaction yields, reduce reaction times, and enhance stereoselectivity.

Asymmetric Synthesis: Developing asymmetric synthetic routes to access enantiomerically pure forms of derivatives of this compound, which would be particularly important for pharmacological studies.

Process Optimization: Optimizing reaction conditions such as solvent, temperature, and reactant ratios to maximize efficiency and minimize the formation of byproducts.

A summary of potential synthetic approaches is presented in Table 1.

Synthetic Approach Key Features Potential Advantages Research Focus
Catalytic Condensation Use of acid or base catalystsSimplicity and cost-effectivenessImproving stereoselectivity and yield
Organocatalysis Metal-free catalysisEnvironmentally friendly, high stereoselectivityDesign of novel organocatalysts
Biocatalysis Use of enzymesHigh specificity and mild reaction conditionsEnzyme screening and engineering

Deeper Elucidation of Complex Reaction Mechanisms and Selectivity Control

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for controlling selectivity and designing new transformations. The interplay between the electron-withdrawing nitro group, the methyl group, and the enone system likely leads to complex electronic effects that influence its reactivity.

Kinetic studies on similar compounds, such as the reactions of 3-nitrophenyl 4-methylphenyl thionocarbonates with amines, have revealed complex mechanisms involving tetrahedral intermediates. nih.gov The position of the nitro group (meta in this case) influences the electronic properties of the phenyl ring and, consequently, the reactivity of the molecule.

Future mechanistic studies could involve:

In-situ Spectroscopy: Utilizing techniques like NMR and IR spectroscopy to monitor reaction progress and identify transient intermediates.

Isotopic Labeling: Employing isotopic labeling studies to trace the pathways of atoms and elucidate bond-forming and bond-breaking steps.

Computational Modeling: Using computational methods to model reaction pathways, calculate activation energies, and predict the structures of transition states.

Exploration of Novel Reactivity Modes and Unprecedented Chemical Transformations

The unique combination of functional groups in this compound—an α,β-unsaturated ketone, a nitroaromatic ring, and a methyl-substituted double bond—opens the door to a wide range of chemical transformations.

The enone moiety is a versatile Michael acceptor and can participate in various cycloaddition reactions. The nitro group can be reduced to an amino group, providing a handle for further functionalization. The methyl group on the double bond can influence the regioselectivity of addition reactions.

Future research in this area could focus on:

Michael Additions: Investigating the addition of various nucleophiles to the β-position of the enone to create new carbon-carbon and carbon-heteroatom bonds.

Cycloaddition Reactions: Exploring Diels-Alder and other cycloaddition reactions to construct complex polycyclic systems.

Multicomponent Reactions: Designing one-pot multicomponent reactions involving this compound to rapidly build molecular complexity.

Photochemical Reactions: Investigating the photochemical reactivity of the molecule, which could lead to novel transformations.

Advancement in Computational Methodologies for Predictive Modeling and Rational Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. For a molecule like this compound, where experimental data is scarce, computational modeling is particularly valuable.

Computational studies on related molecules, such as 3-methyl quinoxaline-2-one derivatives, have been used for virtual screening and to predict their potential as anticancer agents. semanticscholar.org Similar approaches can be applied to the target compound.

Future computational work could include:

DFT Calculations: Using Density Functional Theory (DFT) to calculate the electronic structure, molecular orbitals, and spectroscopic properties of the molecule.

Molecular Docking: If potential biological targets are identified, molecular docking studies can be used to predict binding modes and affinities.

QSAR Studies: Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate structural features with potential biological activity or physical properties.

A summary of computational approaches and their potential applications is provided in Table 2.

Computational Method Application Predicted Properties
Density Functional Theory (DFT) Electronic structure analysisHOMO/LUMO energies, charge distribution, reactivity indices
Molecular Dynamics (MD) Simulation Conformational analysisStable conformers, dynamic behavior in solution
Molecular Docking Ligand-protein binding predictionBinding affinity, interaction modes with biological targets
QSAR Modeling Structure-property correlationPrediction of biological activity or physical properties

Integration of Green Chemistry Principles for Industrial Scale-Up and Sustainability

As with any chemical process, the integration of green chemistry principles is crucial for the sustainable and environmentally responsible production of this compound, especially if it finds industrial applications. acs.orgresearchgate.net The twelve principles of green chemistry provide a framework for designing safer and more efficient chemical processes. core.ac.uk

The application of green chemistry to organic synthesis can lead to significant improvements in environmental performance. whiterose.ac.uk This includes the use of renewable feedstocks, the reduction of waste, and the use of less hazardous solvents and reagents.

Future research should aim to:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids.

Catalytic Processes: Focusing on the development of highly efficient and recyclable catalysts to minimize waste and energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Renewable Feedstocks: Exploring the possibility of synthesizing the molecule or its precursors from renewable biomass sources.

By addressing these future research directions and unresolved challenges, the scientific community can unlock the potential of this compound and pave the way for its application in various scientific and technological fields.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.